N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a chlorophenyl group
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride, pyrrolidine, and 4-aminophenylacetamide.
Step 1: The reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine forms the intermediate 4-(3-(4-chlorophenyl)sulfonyl)pyrrolidine.
Step 2: This intermediate is then reacted with 4-aminophenylacetamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Materials Science: It can be used in the synthesis of polymers and advanced materials due to its structural complexity.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.
N-(4-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of the 4-chlorophenyl group distinguishes N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide from its analogs, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKILQGTORJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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